2-(2-((pyridin-3-ylmethyl)thio)pyridin-3-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(2-((pyridin-3-ylmethyl)thio)pyridin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that has garnered attention due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core linked to two pyridine rings through a sulfanyl bridge, making it a versatile scaffold for further functionalization and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((pyridin-3-ylmethyl)thio)pyridin-3-yl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Pyridine Rings: The pyridine rings can be introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with pyridine derivatives in the presence of a base.
Formation of the Sulfanyl Bridge:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-((pyridin-3-ylmethyl)thio)pyridin-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution pattern.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound has shown promise as an antimicrobial agent, with activity against various bacterial and fungal pathogens.
Materials Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for more complex molecular architectures.
Biological Studies: It has been investigated for its potential as a fluorescent probe for detecting metal ions in biological systems.
Mechanism of Action
The mechanism of action of 2-(2-((pyridin-3-ylmethyl)thio)pyridin-3-yl)-1H-benzo[d]imidazole in biological systems involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(pyridin-3-yl)-1H-benzimidazole
- 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine
Uniqueness
Compared to similar compounds, 2-(2-((pyridin-3-ylmethyl)thio)pyridin-3-yl)-1H-benzo[d]imidazole stands out due to its unique sulfanyl bridge, which can impart distinct chemical and biological properties. This feature allows for additional functionalization and can enhance its activity in various applications .
Properties
IUPAC Name |
2-[2-(pyridin-3-ylmethylsulfanyl)pyridin-3-yl]-1H-benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4S/c1-2-8-16-15(7-1)21-17(22-16)14-6-4-10-20-18(14)23-12-13-5-3-9-19-11-13/h1-11H,12H2,(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYZFUCCVRLEIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)SCC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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